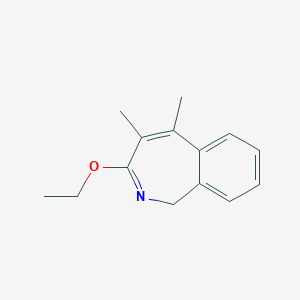

3-Ethoxy-4,5-dimethyl-1H-2-benzazepine

Description

Academic Significance of the 2-Benzazepine Core Structure in Contemporary Chemistry

The 2-benzazepine core, a seven-membered nitrogen-containing heterocyclic ring fused to a benzene (B151609) ring, is a "privileged scaffold" in medicinal chemistry. This designation stems from its ability to serve as a versatile framework for the development of ligands for a wide range of biological targets. Derivatives of 2-benzazepine have been investigated for their potential as therapeutic agents in various disease areas. acs.org

The academic significance of the 2-benzazepine core is underscored by the numerous synthetic strategies developed for its construction and derivatization. Methods such as intramolecular Friedel-Crafts reactions, radical cyclizations, and dearomative rearrangements have been employed to create libraries of substituted 2-benzazepines for biological screening. acs.orgnih.gov These synthetic endeavors are often coupled with computational studies to understand the conformational properties of the flexible seven-membered ring and how substitutions influence its three-dimensional structure and interaction with biological macromolecules. researchgate.netrsc.org

The interest in 2-benzazepines extends to their role as peptide mimics. The constrained, yet flexible, nature of the benzazepine ring allows it to present substituents in specific spatial orientations, mimicking the secondary structures of peptides and enabling interaction with protein-protein interfaces. acs.org

Research Context and Future Trajectories for Substituted 1H-2-Benzazepines

Research into substituted 1H-2-benzazepines is driven by the quest for novel therapeutic agents with improved efficacy and selectivity. The specific substitution pattern of 3-Ethoxy-4,5-dimethyl-1H-2-benzazepine suggests a focus on exploring the structure-activity relationships (SAR) of alkoxy and alkyl groups on the 2-benzazepine scaffold. The ethoxy group at the 3-position and the dimethyl groups at the 4- and 5-positions are expected to significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

Future research trajectories for compounds like this compound will likely involve:

Development of Novel Synthetic Methodologies: The efficient and stereoselective synthesis of polysubstituted 2-benzazepines remains a key challenge. Future work will likely focus on developing catalytic asymmetric methods to access enantiomerically pure derivatives, which is crucial for understanding their pharmacological profiles.

Pharmacological Screening: Given the diverse biological activities of the 2-benzazepine class, this compound would be a candidate for screening against a wide range of biological targets, including G-protein coupled receptors, ion channels, and enzymes.

Computational Modeling: In silico studies, such as molecular docking and molecular dynamics simulations, will be instrumental in predicting the potential biological targets of this compound and in guiding the design of more potent and selective analogs.

Elucidation of Structure-Activity Relationships: Systematic modification of the ethoxy and dimethyl groups, as well as substitutions at other positions of the benzazepine core, will be necessary to build a comprehensive understanding of the SAR for this class of compounds.

Illustrative Spectroscopic Data for a Substituted 1H-2-Benzazepine

The following table provides hypothetical, yet representative, spectroscopic data for a compound with a structure analogous to this compound, based on known data for similar 2-benzazepine derivatives. This data is for illustrative purposes to demonstrate the type of characterization that would be performed.

| Spectroscopic Data | Hypothetical Values for a 3-Alkoxy-4,5-dialkyl-1H-2-benzazepine Derivative |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-7.00 (m, 4H, Ar-H), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.50 (s, 2H, N-CH₂), 2.30 (s, 3H, Ar-CH₃), 2.10 (s, 3H, Ar-CH₃), 1.40 (t, J = 7.0 Hz, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 165.2, 140.5, 138.2, 135.8, 130.1, 128.7, 127.5, 126.9, 62.8, 50.3, 21.5, 19.8, 14.7 |

| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ calculated for C₁₄H₁₉NO: 218.15; found: 218.15 |

| Infrared (IR) ν (cm⁻¹) | 3320 (N-H), 2980, 2930 (C-H), 1640 (C=N), 1600 (C=C), 1250 (C-O) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

143266-13-1 |

|---|---|

Molecular Formula |

C14H17NO |

Molecular Weight |

215.29 g/mol |

IUPAC Name |

3-ethoxy-4,5-dimethyl-1H-2-benzazepine |

InChI |

InChI=1S/C14H17NO/c1-4-16-14-11(3)10(2)13-8-6-5-7-12(13)9-15-14/h5-8H,4,9H2,1-3H3 |

InChI Key |

JRUMDALKTUUABG-UHFFFAOYSA-N |

SMILES |

CCOC1=NCC2=CC=CC=C2C(=C1C)C |

Canonical SMILES |

CCOC1=NCC2=CC=CC=C2C(=C1C)C |

Synonyms |

1H-2-Benzazepine,3-ethoxy-4,5-dimethyl-(9CI) |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 3 Ethoxy 4,5 Dimethyl 1h 2 Benzazepine and Congeneric 2 Benzazepines

Novel Cyclization Approaches in 2-Benzazepine Scaffold Construction

Modern synthetic chemistry has produced a variety of powerful cyclization techniques for the assembly of complex heterocyclic systems. For 2-benzazepines, these approaches range from ligand-controlled nickel-catalyzed reactions to electrochemically driven cascades and palladium-catalyzed C-H activations, each providing a unique pathway to this important structural framework.

Nickel-catalyzed reactions have emerged as a powerful tool for constructing C-C and C-heteroatom bonds. acs.org In the synthesis of 2-benzazepine frameworks, nickel catalysis enables divergent synthetic pathways where the final product can be controlled by the choice of ligand. nih.govresearchgate.net This strategy allows for the transformation of common starting materials into distinct molecular scaffolds by simply tuning the reaction conditions. nih.gov

Researchers have reported a nickel-catalyzed, ligand-controlled tunable cyclization and cross-coupling for the divergent synthesis of pharmacologically significant 2-benzazepine frameworks. researchgate.net This method can be modulated to produce different benzazepine isomers from the same precursor. nih.gov The choice of ligand is critical in directing the reaction pathway. researchgate.net

Bidentate Ligands : The use of a bidentate ligand, such as 2,2'-bipyridine (B1663995) (bpy), facilitates a nucleophilic addition of the aryl halide to an amide carbonyl group. This is followed by a 1,4-acyl transfer and subsequent cross-coupling to yield 2-benzazepin-5-ones. researchgate.net The mechanism involves a Ni(I)-Ni(III)-Ni(I) catalytic cycle, which includes steps of nucleophilic attack, N-C bond breaking, and intramolecular migratory insertion. acs.org

Tridentate Ligands : Conversely, employing a tridentate ligand like terpyridine promotes a selective 7-endo cyclization/cross-coupling reaction. researchgate.net This pathway leads to the formation of 2-benzazepin-3-ones. nih.govresearchgate.net The tridentate ligand directs the reaction towards a 7-endocyclization followed by migratory insertion and β-F elimination to afford the final product. acs.orgnih.gov

This ligand-directed approach operates under mild conditions and provides a rapid method for constructing a diverse collection of 2-benzazepine derivatives for biological evaluation. nih.govresearchgate.net

Table 1: Ligand-Controlled Divergent Synthesis of 2-Benzazepines via Nickel Catalysis

| Ligand Type | Key Mechanistic Step | Resulting Scaffold | Reference |

|---|---|---|---|

| Bidentate (e.g., bpy) | Nucleophilic addition, 1,4-acyl transfer | 2-Benzazepin-5-ones | researchgate.net |

Electrochemical synthesis has gained attention as a green and sustainable alternative to traditional chemical methods, often avoiding the need for harsh oxidants or reductants. rsc.orgresearchgate.net An electrocatalytic tandem cyclization reaction of amide-tethered methylenecyclopropanes has been developed for the rapid construction of tetracyclic benzazepine derivatives. rsc.org This transformation is notable for its good functional group compatibility and operation under relatively mild conditions. rsc.org

The process typically uses a catalytic amount of ferrocene (B1249389) as an electrocatalytic medium, where electron transfer at the electrodes drives the reaction. rsc.org This method is more environmentally friendly and economically comparable to conventional photocatalysis or metal catalysis. rsc.org In a related approach, an electrochemical oxidative radical cascade cyclization of dienes with diselenides has been developed to access seleno-benzazepines under metal-free and external oxidant-free conditions. nih.gov This process proceeds efficiently in a simple undivided cell, tolerating a variety of dienes and diselenides to produce the desired seven-membered N-heterocycles. nih.gov Mechanistic studies suggest the reaction proceeds through a radical pathway involving a selenium radical intermediate. nih.gov

Table 2: Electrochemical Synthesis of Benzazepine Derivatives

| Precursors | Key Features | Product Type | Reference |

|---|---|---|---|

| Amide-tethered methylenecyclopropanes | Ferrocene as electrocatalytic medium | Tetracyclic benzazepines | rsc.org |

The intramolecular Friedel–Crafts reaction is a classic and robust method for forming cyclic compounds, particularly for constructing 5-, 6-, and 7-membered rings fused to an aromatic system. masterorganicchemistry.com This reaction can proceed via either acylation or alkylation. In the context of benzazepine synthesis, intramolecular Friedel-Crafts cyclization of suitable precursors provides a direct route to the core structure.

For instance, 2H-2-benzazepin-1-ones and their corresponding 1-thiones can be synthesized through the aluminum chloride or polyphosphoric acid (PPA) catalyzed ring closure of 3-phenylpropyl isocyanates and thioisocyanates. chempedia.info Similarly, the cyclization of o-isocyanatodiphenylmethanes leads to 5,6-dihydro[b,e]azepin-6-ones. chempedia.info The synthesis of pharmaceutically promising 5,6-dihydro-11H-benzo[b] nih.govbenzazepine derivatives has been achieved through the Friedel–Crafts cyclialkylation of nitrogen-containing alkanols using catalysts such as AlCl₃, 85% H₂SO₄, or PPA. researchgate.net A cascade Prins/Friedel–Crafts cyclization has also been established, where an intramolecular Prins reaction generates a benzyl (B1604629) carbenium ion that is subsequently trapped by an electron-rich aromatic species to form 5-aryltetrahydro-5H-benzo nih.govannulen-7-ols. nih.gov

The choice of catalyst and reaction conditions is crucial for the success of these cyclizations, which provide efficient access to the tricyclic dibenzoazepinone ring system from readily available starting materials. researchgate.net

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the construction of unsaturated rings, including medium-sized rings from 5 to 7 atoms. wikipedia.org This reaction, catalyzed by metal-alkylidene complexes (typically ruthenium-based), involves the intramolecular metathesis of a diene to form a cycloalkene and volatile ethylene. wikipedia.org RCM is particularly valuable due to its high functional group tolerance and its ability to form rings that are challenging to access via other methods. researchgate.net

The application of RCM provides an efficient route to dihydrobenzazepine scaffolds. researchgate.net For example, 2,3-dihydro-[1H]-2-benzazepines have been prepared using RCM of a dienyl N-(2-nitrophenyl)sulfonamide. researchgate.net The resulting dihydrobenzazepine can then be further functionalized. researchgate.net The strategy has also been applied to create highly functionalizable 2-benzazepine cores through a regioselective ring-closing ene-yne metathesis. researchgate.net The success of RCM in synthesizing nitrogen heterocycles has been greatly enhanced by the development of robust catalysts, such as the Grubbs second-generation catalyst (G-II), which show improved reactivity and stability, allowing for lower catalyst loadings and shorter reaction times. nih.gov

Table 3: Key Catalysts in Ring-Closing Metathesis

| Catalyst | Description | Application | Reference |

|---|---|---|---|

| Grubbs' First Generation (G-I) | Ruthenium-based catalyst with phosphine (B1218219) ligands. | Initial synthesis of aza-cycles via olefin-olefin metathesis. | nih.gov |

| Grubbs' Second Generation (HG-II) | Ruthenium catalyst with N-heterocyclic carbene (NHC) ligands. | Improved yields and efficiency in synthesizing pyrrolines and tetrahydropyridines. | nih.gov |

| Schrock's Catalyst | Molybdenum-based alkylidene catalyst. | Synthesis of cyclic amines. | nih.gov |

Palladium catalysis has revolutionized the synthesis of complex molecules through C-H activation and cycloaddition reactions. nih.gov These methods offer highly efficient and atom-economical pathways to construct heterocyclic scaffolds like 2-benzazepines. nih.govnih.gov

A notable example is the Pd-catalyzed [5 + 2] rollover annulation of 1-benzylpyrazoles with alkynes, which assembles tricyclic 2-benzazepines. nih.govacs.org This reaction involves a twofold C-H activation of both aryl and heteroaryl C(sp²)–H bonds. nih.gov Other palladium-catalyzed cycloadditions for synthesizing benzazepine derivatives include [5 + 2] annulation of N-arylhydrazones with alkynes and intramolecular oxypalladation-initiated cascades. mdpi.comrsc.org These approaches demonstrate the versatility of palladium catalysis in building the seven-membered azepine ring through various annulation strategies. acs.org The development of these reactions represents a sustainable approach based on the direct activation of C-H bonds to build medium-sized heterocycles. nih.gov

Rhodium catalysis, particularly using Rh(III) complexes, provides a powerful platform for C(sp²)–H functionalization, enabling the direct and efficient synthesis of 2-benzazepine derivatives. datapdf.comacs.orgacs.org A well-established protocol involves the rhodium(III)-catalyzed cross-coupling reaction between commercially available benzylamines and Morita–Baylis–Hillman (MBH) adducts. datapdf.comacs.org

The reaction mechanism proceeds via the C(sp²)–H activation of an N-allylated benzylamine (B48309) intermediate, followed by an intramolecular olefin insertion. acs.orgkaist.ac.kr This process exhibits a high level of chemoselectivity and tolerance for a wide range of functional groups. acs.org The protocol has been successfully applied to a broad scope of substrates, affording various 2-benzazepine derivatives in moderate to good yields. datapdf.com Both experimental and theoretical investigations, including DFT calculations, have been performed to gain mechanistic insight into this transformation. acs.orgacs.org This rhodium-catalyzed approach represents a facile and direct method for accessing the 2-benzazepine core. acs.org

Ring Expansion Methodologies for 2-Benzazepine Formation

Ring expansion strategies are powerful tools in the synthesis of medium-sized rings like benzazepines, as they can overcome the challenges associated with direct cyclization. These methods often start with more readily available five- or six-membered heterocyclic precursors.

Base-Mediated Ring Expansion of Heterocyclic Precursors

A notable example of base-mediated ring expansion involves the conversion of substituted dihydroisoquinolines to 2-benzazepines. This strategy leverages the reactivity of appropriately functionalized six-membered nitrogen-containing heterocycles to facilitate the expansion to the seven-membered benzazepine core.

In a study, substituted 2-benzazepines were prepared through a base-mediated ring expansion of mesylate derivatives of tetrahydropyridines fused to a benzene (B151609) ring. uni-konstanz.de The process is initiated by the treatment of these mesylates with a strong base, such as potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO). uni-konstanz.de This base-induced reaction facilitates a rearrangement and expansion of the six-membered ring to form the desired seven-membered 2-benzazepine structure. uni-konstanz.de The formation of the major product in some instances is rationalized by a pathway involving an electrocyclic azanorcaradiene-azacycloheptene rearrangement followed by a transannular sigmatropic hydrogen shift. uni-konstanz.de

Table 1: Examples of Base-Mediated Ring Expansion of Dihydroisoquinoline Precursors

| Precursor | Base/Solvent | Product | Yield (%) |

|---|

Note: Specific yields are dependent on the substituents of the precursor.

Azide-Mediated Ring Expansion of Naphthoquinone Derivatives

The acid-catalyzed rearrangement of ortho-azidoquinones presents a unique method for the synthesis of benzazepine derivatives, specifically hydroxyazepinediones. This reaction provides a convenient, high-yield route to this class of compounds, which can serve as precursors to other benzazepine derivatives. escholarship.org

For instance, the reaction of 4-azido-1,2-naphthoquinone with concentrated sulfuric acid at ambient temperature leads to the evolution of nitrogen gas and the formation of 4-hydroxy-1H-benzo[d]azepine-2,5-dione in high yield. escholarship.org The proposed mechanism involves the protonated azidoquinone, where an aryl migration followed by solvolysis results in the ring-expanded product. escholarship.org This transformation is significant as it provides a chemical analogy to the Schmidt reaction conditions for the ring expansion of alkyl-1,4-benzo and 1,4-naphthoquinones to 2,5-azepinediones. escholarship.org

Table 2: Azide-Mediated Ring Expansion of a Naphthoquinone Derivative

| Reactant | Reagent | Product | Yield (%) |

|---|

Strategies Involving Six-to-Seven Membered Heterocyclic Ring Transformations

The transformation of six-membered heterocyclic rings into seven-membered ones is a cornerstone of benzazepine synthesis. One of the classic and effective methods for this type of ring expansion is the Beckmann rearrangement. This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. When applied to a cyclic ketone precursor, the Beckmann rearrangement results in a lactam with an expanded ring size.

For the synthesis of 2-benzazepine skeletons, a suitable six-membered cyclic ketone, such as a substituted tetralone, can be converted to its corresponding oxime. Treatment of this oxime with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) induces the rearrangement to a seven-membered benzazepine lactam. This lactam can then be further functionalized or reduced to obtain a variety of 2-benzazepine derivatives. The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime and the migratory aptitude of the adjacent carbon atoms.

Emerging and Sustainable Synthetic Protocols

Electrochemical Oxidative Radical Cascade Cyclization for Heteroatom-Substituted Benzazepines

Electrosynthesis has emerged as a green and powerful tool in modern organic chemistry, offering a sustainable alternative to traditional methods that often rely on stoichiometric oxidants. An electrochemical approach has been successfully developed for the synthesis of seleno-benzazepines through an oxidative radical cascade cyclization of dienes with diselenides. nih.gov

This method operates under metal-free, external oxidant-free, and base-free conditions in a simple undivided cell. nih.gov The reaction proceeds via a radical pathway, where a selenium radical intermediate is likely involved in the transformation. nih.gov This electrochemical protocol is applicable to a variety of dienes and diselenides, affording the desired heteroatom-substituted benzazepines in good yields. nih.gov This strategy provides a green and convenient route for the synthesis of valuable selenium-containing seven-membered N-heterocycles from simple starting materials. nih.gov

Table 3: Electrochemical Synthesis of Seleno-Benzazepines

| Reactants | Conditions | Product | Yield (%) |

|---|

Sequential and One-Pot Synthesis Approaches for Enhanced Efficiency

Sequential and one-pot syntheses are highly desirable as they reduce the number of purification steps, save time and resources, and minimize waste generation. Several such strategies have been developed for the efficient construction of benzazepine and related benzodiazepine (B76468) scaffolds.

A catalyst-free dearomative rearrangement of o-nitrophenyl alkyne has been established for the divergent synthesis of biologically important benzazepines. nih.gov This reaction proceeds through a tandem oxygen transfer cyclization/(3 + 2) cycloaddition/(homo-)hetero-Claisen rearrangement reaction, demonstrating high atom-, step-, and redox-economy. nih.gov

Furthermore, a facile one-pot, two-step method for synthesizing 2,3-benzodiazepines has been reported, which involves a phosphate-assisted acylation of 1-arylpropan-2-ones with a carboxylic acid, followed by hydrazine (B178648) cyclization. rsc.org While not a direct synthesis of 2-benzazepines, this methodology highlights the efficiency of one-pot procedures for constructing related seven-membered nitrogen-containing heterocycles. These approaches underscore the trend towards developing more efficient and streamlined syntheses for complex heterocyclic frameworks.

Structure Activity Relationship Sar Studies and Molecular Recognition Principles for 2 Benzazepine Scaffolds

Conformational Dynamics and Scaffold Folding Analysis

The biological activity of 2-benzazepine derivatives is intrinsically linked to their three-dimensional structure. The conformation of the benzazepine core dictates the spatial arrangement of its substituents, which in turn affects its binding affinity and selectivity for specific receptors.

The conformation of the 2-benzazepine scaffold is highly sensitive to the position and nature of its substituents. The seven-membered ring is not planar and can exist in various conformations, such as chair and boat forms. The interconversion between these conformations, known as ring-flip, can be influenced by the steric bulk of substituents.

Research on substituted 2-aryl-3H-1-benzazepines has shown that alkylation of the azepine ring can significantly slow the interconversion of conformational enantiomers. acs.orgacs.org Specifically, alkylation at the C5 position has been observed to slow this process, while alkylation at the C3 position has an even more pronounced effect, potentially allowing for the isolation of atropisomers. acs.orgacs.org This suggests that substituents in proximity to the diazepine (B8756704) ring can create a higher energy barrier for conformational changes. The steric hindrance introduced by these substituents restricts the ring's flexibility, favoring a more defined molecular shape.

| Position of Alkyl Substituent | Effect on Conformational Dynamics | Reference |

|---|---|---|

| C3 | Markedly slows the interconversion of conformational enantiomers | acs.orgacs.org |

| C5 | Appreciably slows the rate of enantiomerization | acs.orgacs.org |

Rigidification of the flexible 2-benzazepine scaffold is a key strategy to lock the molecule into a biologically active conformation, thereby enhancing its affinity and selectivity for a particular target. A more rigid molecule has lower conformational entropy, which can lead to a more favorable binding energy upon interaction with a receptor.

Strategies for rigidification can include:

Introduction of bulky substituents: As discussed previously, bulky groups can hinder the ring's flexibility.

Formation of additional rings: Fusing another ring to the benzazepine scaffold can create a more constrained polycyclic system.

Introduction of double bonds: Incorporating unsaturation within the seven-membered ring can also limit conformational freedom.

By reducing the conformational flexibility, the molecule is pre-organized for binding, which can lead to a significant improvement in potency. A rigidified scaffold presents a more defined pharmacophore to the biological target, potentially leading to more specific and stronger molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Systematic Exploration of Substituent Effects on Biological Activity

The systematic modification of substituents on the 2-benzazepine scaffold allows for a detailed exploration of the SAR. By varying the size, electronics, and lipophilicity of the substituents, it is possible to fine-tune the pharmacological properties of the resulting compounds.

The rational design of substituents is a cornerstone of modern drug discovery. nih.govresearchgate.netmdpi.com In the context of 2-benzazepines, substituents can be designed to interact with specific pockets or residues within a target's binding site to enhance affinity and selectivity. For instance, in the development of selective dopamine (B1211576) D-1 receptor agonists and antagonists from the benzazepine series, the orientation of a phenyl ring substituent was found to be crucial for activity. nih.gov Similarly, for 5-HT2C receptor agonists, the substitution pattern on the benzene (B151609) ring of the benzazepine core was systematically varied to identify potent and selective ligands. nih.gov

The design process often involves computational modeling to predict the binding mode of different derivatives and to guide the synthesis of new compounds with improved properties. The goal is to identify substituents that maximize favorable interactions with the desired target while minimizing interactions with off-targets, thereby improving the selectivity profile.

| Target Receptor | Key Substituent Modifications | Desired Outcome | Reference |

|---|---|---|---|

| Dopamine D-1 | Orientation of the 1-phenyl group | Agonist/Antagonist activity | nih.gov |

| 5-HT2C | Halogen substitution on the benzene ring | Increased potency and selectivity | nih.gov |

| Vitamin D Receptor | Amino group at the 8-position of benzodiazepines | Inhibition of coactivator interaction | nih.gov |

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve the physicochemical and pharmacological properties of a lead compound. nih.govcambridgemedchemconsulting.comresearchgate.net This involves replacing a functional group with another group that has similar steric and electronic properties. The goal of such a replacement can be to improve potency, enhance selectivity, reduce toxicity, or improve pharmacokinetic properties.

Common bioisosteric replacements that could be applied to 2-benzazepine derivatives include:

Carboxylic acid bioisosteres: Replacing a carboxylic acid group with a tetrazole or a hydroxamic acid can improve metabolic stability and cell permeability.

Phenyl ring bioisosteres: Replacing a phenyl ring with a heteroaromatic ring, such as pyridine (B92270) or thiophene, can alter the electronic properties and introduce new interaction points for hydrogen bonding. chem-space.comenamine.net

Methyl group bioisosteres: A methyl group can be replaced by a chlorine atom or a trifluoromethyl group to modulate lipophilicity and metabolic stability.

In the case of 3-Ethoxy-4,5-dimethyl-1H-2-benzazepine, the ethoxy group could be replaced with other alkoxy groups of varying lengths or with a bioisostere such as a thioether to probe the impact on activity. Similarly, the methyl groups could be replaced with other small alkyl groups or halogens to fine-tune the compound's properties.

Expanding Chemical Space through Diversification of the 2-Benzazepine Scaffold

Expanding the chemical space of the 2-benzazepine scaffold is essential for the discovery of new derivatives with novel biological activities. researchgate.netnih.gov This can be achieved through various synthetic strategies that allow for the introduction of a wide range of functional groups and structural motifs.

Diversity-oriented synthesis (DOS) is a powerful approach to generate libraries of structurally diverse compounds from a common starting material. nu.edu.kz For the 2-benzazepine scaffold, DOS strategies could involve the use of multicomponent reactions, such as the Ugi reaction, followed by cyclization to rapidly build complexity and introduce multiple points of diversity. nu.edu.kz Another approach is to develop novel cyclization methods to construct the benzazepine core with different substitution patterns.

By systematically exploring the chemical space around the 2-benzazepine scaffold, it is possible to identify new compounds with improved therapeutic potential. This exploration can lead to the discovery of ligands for new biological targets and provide a deeper understanding of the SAR for this important class of compounds.

Mechanistic Probes and Biomolecular Target Interaction Studies of 2 Benzazepine Derivatives

Investigation of Molecular Mechanisms of Action with Specific Biological Targets

2-benzazepine derivatives have been shown to interact with a range of biological targets, including protein kinases and G-protein coupled receptors. The nature of these interactions, whether inhibitory, agonistic, or antagonistic, is highly dependent on the specific substitution patterns on the 2-benzazepine core.

While direct inhibitory data for "3-Ethoxy-4,5-dimethyl-1H-2-benzazepine" on the specified protein kinases is not available in the public domain, studies on other 2-benzazepine derivatives have demonstrated their potential as kinase inhibitors. For instance, certain derivatives have been synthesized and evaluated for their ability to inhibit cyclin-dependent kinases (Cdks) and glycogen synthase kinase-3 (GSK-3).

The general mechanism of inhibition by these ATP-competitive inhibitors involves the 2-benzazepine scaffold occupying the adenine-binding pocket of the kinase's active site. The substituents on the benzazepine ring form specific hydrogen bonds and hydrophobic interactions with key amino acid residues, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The specific interactions and inhibitory potency are dictated by the nature and position of these substituents.

Table 1: Hypothetical Interaction Profile of a 2-Benzazepine Derivative with Protein Kinases This table is a generalized representation based on the known interactions of the 2-benzazepine class and does not represent data for "this compound".

| Protein Kinase | Type of Inhibition | Key Interacting Residues (Hypothetical) |

| Cdk2 | ATP-competitive | Hinge region (hydrogen bonding), hydrophobic pocket |

| Cdk5 | ATP-competitive | Gatekeeper residue, solvent-exposed region |

| GSK-3α | ATP-competitive | Catalytic lysine, hinge region |

| GSK-3β | ATP-competitive | Asp-Phe-Gly (DFG) motif, hinge region |

| Src | ATP-competitive | Hinge region, hydrophobic back pocket |

| Lck | ATP-competitive | Gatekeeper residue, hinge region |

The 2-benzazepine framework is a versatile scaffold for targeting various G-protein coupled receptors. Derivatives have been developed as both agonists and antagonists for muscarinic and serotonin receptors, with the specific activity profile being highly dependent on the substitution pattern.

For example, certain 2-benzazepine derivatives have been investigated as selective antagonists for the 5-HT6 serotonin receptor, a target of interest for cognitive disorders. The mechanism of antagonism typically involves the molecule binding to the receptor's orthosteric site, thereby preventing the binding of the endogenous ligand, serotonin. The affinity and selectivity are governed by the interactions between the substituents on the 2-benzazepine ring and the specific amino acid residues lining the binding pocket of the receptor.

Similarly, other derivatives have been explored as muscarinic M3 receptor antagonists. The antagonistic mechanism involves the blockage of acetylcholine binding, leading to the inhibition of downstream signaling pathways.

Elucidation of Molecular Interactions at the Ligand-Protein Interface

Understanding the precise molecular interactions between 2-benzazepine derivatives and their protein targets is crucial for explaining their biological activity and for guiding further optimization. Techniques such as X-ray crystallography and molecular modeling have been employed to elucidate these interactions.

These studies have revealed that the nitrogen atom of the azepine ring often acts as a key hydrogen bond acceptor or donor, anchoring the ligand within the binding site. The aromatic rings of the benzazepine scaffold typically engage in π-π stacking and hydrophobic interactions with aromatic residues of the protein. The substituents on the scaffold are critical for fine-tuning the binding affinity and selectivity by forming additional specific interactions with the target protein. For instance, a well-placed functional group can form a critical hydrogen bond or occupy a specific sub-pocket, significantly enhancing the potency of the compound.

Implications for Rational Ligand Design and Bioactive Scaffold Development

The accumulated knowledge from mechanistic and structural studies of 2-benzazepine derivatives has significant implications for the rational design of new ligands and the development of novel bioactive scaffolds. By understanding the structure-activity relationships (SAR), medicinal chemists can systematically modify the 2-benzazepine core to improve potency, selectivity, and pharmacokinetic properties.

For example, if a particular hydrophobic pocket in a target protein is identified, substituents with appropriate size and lipophilicity can be introduced onto the 2-benzazepine scaffold to occupy this pocket, thereby increasing binding affinity. Similarly, if a hydrogen bond with a specific residue is found to be crucial for activity, functional groups capable of forming such a bond can be incorporated into the ligand design. This iterative process of design, synthesis, and biological evaluation, guided by a deep understanding of the molecular interactions, is at the heart of modern drug discovery.

Advanced Spectroscopic and Analytical Characterization Techniques in 2 Benzazepine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

No published studies containing ¹H NMR or ¹³C NMR spectroscopic data, such as chemical shifts (δ) and coupling constants (J), for 3-Ethoxy-4,5-dimethyl-1H-2-benzazepine were found. Furthermore, information regarding two-dimensional NMR studies (e.g., COSY, HSQC, HMBC) or conformational analyses (e.g., NOESY, variable-temperature NMR) for this specific compound is not available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Fragmentation Pathway Determination

Detailed high-resolution mass spectrometry data, including exact mass measurements for molecular formula confirmation and tandem MS (MS/MS) fragmentation patterns, could not be sourced for this compound. Consequently, a determination of its characteristic fragmentation pathways is not possible at this time.

X-ray Diffraction for Definitive Solid-State Structure Determination

A search of crystallographic databases and the broader scientific literature did not yield any results for the single-crystal X-ray diffraction analysis of this compound. Therefore, no data on its solid-state structure, such as unit cell dimensions, space group, or atomic coordinates, is available.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Electronic and Vibrational Characterization

There is no available literature detailing the ultraviolet-visible absorption maxima (λmax) that would describe the electronic transitions of this compound. Similarly, its infrared spectrum, which would characterize the vibrational frequencies of its functional groups, has not been published.

Due to the absence of specific research findings and data for this compound, it is not possible to generate the thorough, informative, and scientifically accurate content as requested for the specified outline. The strict adherence to focusing solely on this compound prevents the inclusion of generalized information from related 2-benzazepine structures.

Q & A

Q. What experimental strategies are recommended for synthesizing 3-Ethoxy-4,5-dimethyl-1H-2-benzazepine with high purity?

Answer:

- Reaction Optimization : Use reflux conditions in absolute ethanol with catalytic glacial acetic acid to promote cyclization and reduce byproducts, as demonstrated in analogous benzazepine syntheses .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to isolate the target compound. Monitor purity via HPLC using USP methodologies, ensuring impurities do not exceed 0.5% (w/w) for individual byproducts and 2.0% total .

- Yield Improvement : Optimize stoichiometry of the ethoxy-substituted precursor and monitor reaction progress via TLC to minimize intermediate degradation.

Q. How should researchers characterize the structural integrity of this compound?

Answer:

- Spectroscopic Techniques :

- NMR : Assign peaks using - and -NMR, focusing on the ethoxy group (δ ~1.3 ppm for CH, δ ~4.0 ppm for OCH) and aromatic protons (δ 6.5–7.5 ppm). Compare with PubChem data for analogous benzazepines .

- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns via HRMS.

- Crystallography : For unambiguous confirmation, grow single crystals in ethanol/dichloromethane and refine structures using SHELXL (SHELX suite) .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

Answer:

- In Vitro Screening : Test receptor-binding affinity (e.g., GABA, serotonin receptors) using radioligand displacement assays at concentrations of 1–100 µM .

- Cytotoxicity : Conduct MTT assays in neuronal cell lines (e.g., SH-SY5Y) to establish IC values .

- Solubility : Determine logP via shake-flask method (octanol/water) to guide formulation studies .

Q. How can researchers address solubility challenges during in vitro testing?

Answer:

Q. What stability parameters should be monitored during storage?

Answer:

- Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, analyzing via HPLC for decomposition products (e.g., demethylation or ethoxy hydrolysis) .

- Light Sensitivity : Store in amber vials under inert gas (N) to prevent photooxidation of the benzazepine core .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be determined?

Answer:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase at 1.0 mL/min, comparing retention times to synthetic standards .

- X-ray Crystallography : Resolve absolute configuration via SHELXL refinement, leveraging anomalous dispersion effects from heavy atoms (e.g., S or Cl introduced via derivatives) .

Q. How to resolve discrepancies between NMR and crystallographic data for this compound?

Answer:

- Dynamic Effects : NMR may average conformers, while X-ray captures static structures. Perform variable-temperature NMR to identify conformational flexibility in the benzazepine ring .

- DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian 16, B3LYP/6-31G**) to validate dominant conformers .

Q. What advanced methods identify trace impurities in synthetic batches?

Answer:

- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in acetonitrile/water. Identify impurities via fragmentation patterns and compare to USP reference standards .

- NMR Hyphenation : Employ LC-SPE-NMR to isolate impurities for structural elucidation, focusing on diastereomers or ethoxy-degradation products .

Q. How can computational modeling predict the pharmacological profile of this compound?

Answer:

- Docking Studies : Use AutoDock Vina to model interactions with GABA receptors (PDB ID: 6HUP). Prioritize binding poses with ΔG ≤ -8.0 kcal/mol .

- ADMET Prediction : Apply SwissADME to estimate blood-brain barrier permeability (BBB+) and CYP450 inhibition risks .

Q. What metabolomic approaches track in vivo degradation pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.